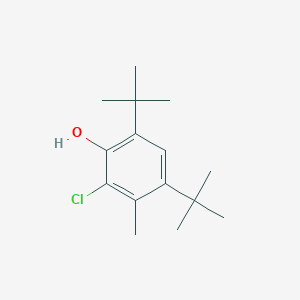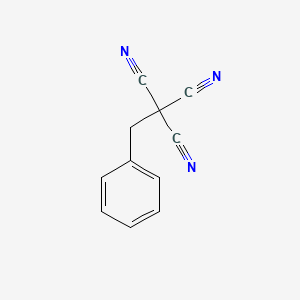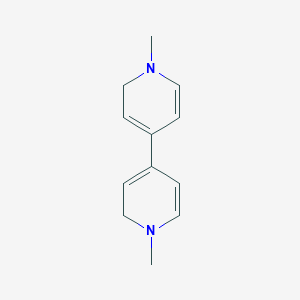
1,1'-Dimethyl-1,1',2,2'-tetrahydro-4,4'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dimethyl-1,1’,2,2’-tetrahydro-4,4’-bipyridine is an organic compound belonging to the bipyridine family It is characterized by its two pyridine rings connected by a tetrahydro bridge, with methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Dimethyl-1,1’,2,2’-tetrahydro-4,4’-bipyridine typically involves the reduction of 4,4’-bipyridine. One common method is the catalytic hydrogenation of 4,4’-bipyridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of 1,1’-Dimethyl-1,1’,2,2’-tetrahydro-4,4’-bipyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of high-pressure hydrogenation reactors can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Dimethyl-1,1’,2,2’-tetrahydro-4,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4,4’-bipyridine.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The methyl groups on the nitrogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts such as Pd/C and hydrogen gas are used for reduction reactions.
Substitution: Nucleophiles such as alkyl halides and amines are used for substitution reactions.
Major Products:
Oxidation: 4,4’-bipyridine.
Reduction: Fully saturated derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-Dimethyl-1,1’,2,2’-tetrahydro-4,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1,1’-Dimethyl-1,1’,2,2’-tetrahydro-4,4’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting potential therapeutic effects.
Comparison with Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: Another bipyridine derivative with tert-butyl groups instead of methyl groups.
4,4’-Dimethoxy-2,2’-bipyridine: A bipyridine derivative with methoxy groups.
N,N’-Dimethyl-dihydro-4,4’-bipyridyl: A similar compound with different hydrogenation levels.
Uniqueness: 1,1’-Dimethyl-1,1’,2,2’-tetrahydro-4,4’-bipyridine is unique due to its specific substitution pattern and tetrahydro bridge, which confer distinct chemical properties and reactivity compared to other bipyridine derivatives. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
14967-65-8 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-methyl-4-(1-methyl-2H-pyridin-4-yl)-2H-pyridine |
InChI |
InChI=1S/C12H16N2/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
XDBHOPSEFXTSOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=C(C=C1)C2=CCN(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


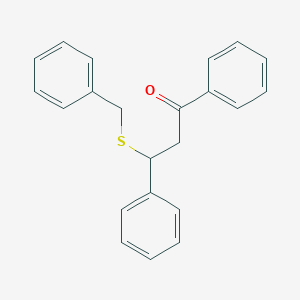
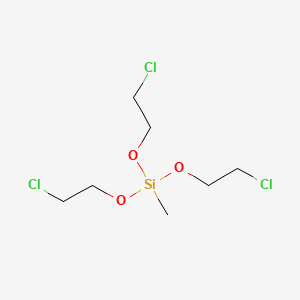
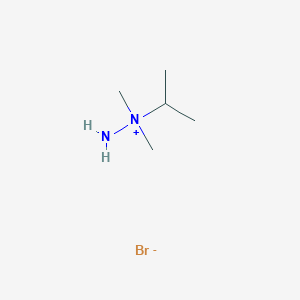

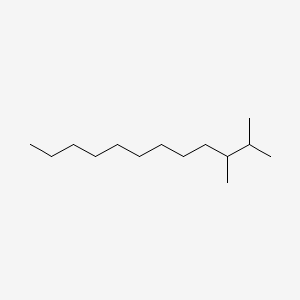

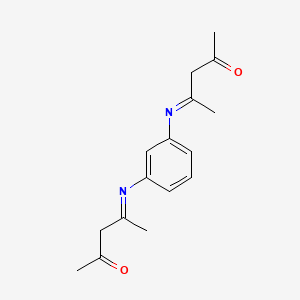
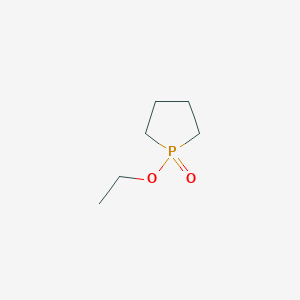
![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
